molecular formula C11H15BrO2 B8149238 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene

Cat. No.: B8149238
M. Wt: 259.14 g/mol
InChI Key: FUDALURJGDWOIP-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, featuring a bromine atom, a methoxypropoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(3-methoxypropoxy)-4-methylbenzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light (hv) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

    Chemical Biology: Used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxypropoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

    1-Bromo-2-(3-methoxypropoxy)benzene: Lacks the methyl group on the benzene ring.

    1-Bromo-4-methylbenzene: Lacks the methoxypropoxy group.

    2-Bromo-4-methylphenol: Contains a hydroxyl group instead of a methoxypropoxy group.

Uniqueness: 1-Bromo-2-(3-methoxypropoxy)-4-methylbenzene is unique due to the presence of both a bromine atom and a methoxypropoxy group on the benzene ring, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

1-bromo-2-(3-methoxypropoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-9-4-5-10(12)11(8-9)14-7-3-6-13-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDALURJGDWOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Analogously to Method F, 10.0 g of 2-bromo-5-methylphenol and 11.6 g of 1-chloro-3-methoxypropane are reacted. The title compound is obtained as a slightly orange oil. Rf=0.31 (1:4 EtOAc-heptane); Rt=5.01.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

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